3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol
Description
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Properties
IUPAC Name |
2-(5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-8-11(13-14(9)6-7-15)10-4-2-3-5-12-10/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPHBNSPYUCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole under acidic or basic conditions. The resulting product can be purified through recrystallization techniques.
Biological Activity Overview
Research indicates that derivatives of pyrazoles, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Studies have demonstrated that pyrazole compounds possess antibacterial and antifungal activities. They have been tested against various pathogens, showing effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : Some pyrazole derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds .
Antimicrobial Activity
In antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological mechanisms underlying the activities of pyrazole derivatives are multifaceted:
- Apoptosis Induction : Many studies suggest that these compounds trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO) .
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target proteins involved in tumorigenesis and microbial resistance, providing insights into their potential as drug candidates .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Recent studies have highlighted the potential of pyrazole derivatives, including 3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol, as anticancer agents. Research indicates that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines. For instance, derivatives synthesized from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Anti-inflammatory Properties : Compounds within the pyrazole class are noted for their anti-inflammatory effects. The presence of the pyridine moiety in this compound may contribute to its ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies suggest that certain pyrazole derivatives can exhibit significant antibacterial and antifungal activities, which could lead to new treatments for infectious diseases .
Synthesis Methodologies
The synthesis of this compound can be achieved through various methods:
- Multicomponent Reactions : This approach allows for the efficient synthesis of pyrazole derivatives by combining multiple reactants in a single reaction vessel. For instance, the reaction of hydrazine derivatives with pyridine aldehydes under specific conditions has been shown to yield high purity compounds with good yields .
- Cyclocondensation Reactions : Cyclocondensation techniques involving 1,3-dicarbonyl compounds and hydrazine can also be employed to synthesize this compound. The choice of solvent and reaction conditions significantly affects the yield and purity of the final product .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
